molecular formula C18H24O5 B12632027 1-Naphthaleneethanol, 6-(acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-acetate, (1R,4R)-rel-

1-Naphthaleneethanol, 6-(acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-acetate, (1R,4R)-rel-

Cat. No.: B12632027
M. Wt: 320.4 g/mol
InChI Key: SDLUWERUGRRXHQ-QRWMCTBCSA-N
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Description

This compound is a partially hydrogenated naphthalene derivative featuring a 1,2,3,4-tetrahydro backbone with multiple functional groups: a 6-(acetyloxy) substituent, 4-methoxy group, 1-methyl group, and a 1-acetate ester. Its stereochemistry is designated as (1R,4R)-rel-, indicating the relative configuration of the chiral centers. The compound’s synthesis likely involves acetylation and hydrogenation steps, as inferred from structurally related compounds in the literature .

Properties

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

2-[(1R)-6-acetyloxy-4-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]ethyl acetate

InChI

InChI=1S/C18H24O5/c1-12(19)22-10-9-18(3)8-7-17(21-4)15-11-14(23-13(2)20)5-6-16(15)18/h5-6,11,17H,7-10H2,1-4H3/t17?,18-/m1/s1

InChI Key

SDLUWERUGRRXHQ-QRWMCTBCSA-N

Isomeric SMILES

CC(=O)OCC[C@]1(CCC(C2=C1C=CC(=C2)OC(=O)C)OC)C

Canonical SMILES

CC(=O)OCCC1(CCC(C2=C1C=CC(=C2)OC(=O)C)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthaleneethanol, 6-(acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-acetate, (1R,4R)-rel- typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:

    Acetylation: Introduction of acetyloxy groups using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Methoxylation: Addition of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Reduction: Reduction of intermediate compounds to achieve the desired tetrahydro structure using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Catalysts and solvents play a crucial role in enhancing reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneethanol, 6-(acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-acetate, (1R,4R)-rel- can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents.

    Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigating its biological activity and potential as a bioactive compound.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of functional groups such as acetyloxy and methoxy groups may influence its binding affinity and activity. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous naphthalene and cyclohexene derivatives, focusing on substituents, synthesis protocols, and stereochemical features. Key comparisons are summarized below:

Compound Name Key Structural Features Synthesis Method Differentiating Factors Reference
1-Naphthaleneethanol, 6-(acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-acetate, (1R,4R)-rel- 1,2,3,4-Tetrahydro-naphthalene core; 6-acetyloxy, 4-methoxy, 1-methyl, and 1-acetate groups Likely involves acetylation (acetic anhydride/pyridine at low temps) and hydrogenation Unique combination of acetyloxy, methoxy, and methyl groups on tetrahydro-naphthalene core
rel-(1R,4R,5S,6S)-4-(Acetyloxy)-2-[(acetyloxy)methyl]-5,6-dibromocyclohex-2-en-1-yl acetate (170) Cyclohexene core; multiple acetyloxy groups, dibromo substituents Acetylation at 0°C to avoid aromatization Brominated substituents; lacks methoxy and methyl groups
1-Naphthaleneethanol, 6-methoxy- (63469-50-1) Naphthalene core; 6-methoxy group Not specified (commercially listed) Fully aromatic naphthalene; lacks acetyloxy and tetrahydro backbone
(4-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone Naphthalene-indole hybrid; 4-methoxy group Coupling of naphthoyl chloride with indole derivatives Indole moiety; ketone instead of ethanol/acetate groups
1,4-Naphthalenediol,5,6,7,8-tetrahydro-, 1,4-diacetate (7475-34-5) Tetrahydro-naphthalene diol diacetate Acetylation of diol precursors Dual acetate groups at 1,4-positions; lacks methoxy and methyl substituents

Key Observations:

Functional Group Diversity : The target compound uniquely combines acetyloxy, methoxy, and methyl groups, unlike brominated cyclohexene derivatives (e.g., compound 170) or simpler methoxy-naphthalenes .

Synthesis Conditions: Acetylation at low temperatures (0°C) is critical to prevent side reactions, a strategy shared with cyclohexene derivatives . In contrast, naphthoyl chloride coupling (as in ) requires reflux conditions in ethanol .

Stereochemical Complexity: The (1R,4R)-rel- configuration distinguishes it from non-chiral analogs (e.g., 1,4-Naphthalenediol diacetate) and racemic mixtures .

Biological Activity

1-Naphthaleneethanol, 6-(acetyloxy)-1,2,3,4-tetrahydro-4-methoxy-1-methyl-, 1-acetate, (1R,4R)-rel- is a complex organic compound with potential biological activities. This article reviews the biological properties and activities of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24O5C_{18}H_{24}O_{5} with a molecular weight of approximately 320.4 g/mol. The structure includes a naphthalene ring and several functional groups that may contribute to its biological activity.

Enzymatic Interaction

Recent studies have highlighted the interaction of related compounds with acetylcholinesterase (AChE), an important enzyme in the nervous system. For instance, 1-Naphthyl acetate has been identified as a chromogenic substrate for AChE detection. It showed favorable interactions in silico and in vitro compared to traditional substrates like acetylthiocholine (ATCh). The study indicated that 1-Naphthyl acetate had a lower KmK_m value, suggesting higher efficiency as a substrate for AChE activity . This implies that the structural characteristics of compounds related to 1-Naphthaleneethanol may also influence their biological activity through similar mechanisms.

Case Study 1: Acetylcholinesterase Inhibition

In a study assessing various substrates for AChE, it was found that compounds structurally similar to 1-Naphthaleneethanol exhibited significant inhibition properties. The study utilized molecular dynamics simulations to predict the binding affinity and interaction stability of these compounds with AChE over time .

Case Study 2: Structural Activity Relationship (SAR)

A structural activity relationship analysis was performed on naphthalene derivatives to evaluate their biological activities. The findings suggested that modifications in the naphthalene core and substitution patterns significantly influenced their pharmacological properties . This indicates that 1-Naphthaleneethanol's unique substituents could play a crucial role in determining its biological effects.

Data Tables

Property Value
Molecular FormulaC18H24O5
Molecular Weight320.4 g/mol
Potential Biological ActivitiesAChE inhibition, Antimicrobial activity

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